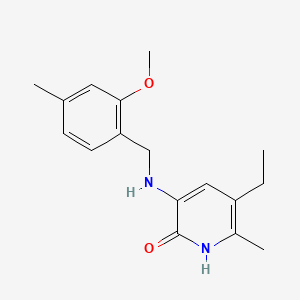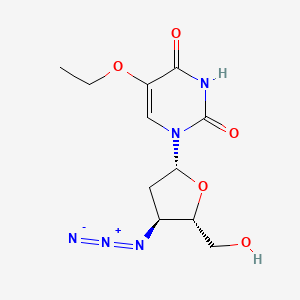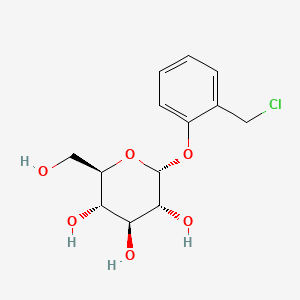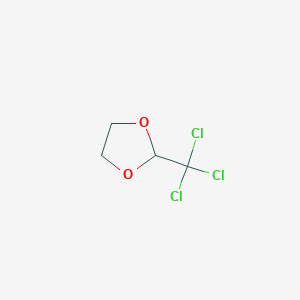
2-(Trichloromethyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trichloromethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a trichloromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trichloromethyl)-1,3-dioxolane typically involves the reaction of trichloromethyl ketones with ethylene glycol under acidic conditions. The reaction proceeds through the formation of a hemiketal intermediate, which subsequently cyclizes to form the dioxolane ring.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(Trichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, and substituted dioxolanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-(Trichloromethyl)-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability
Mecanismo De Acción
The mechanism of action of 2-(Trichloromethyl)-1,3-dioxolane involves its ability to undergo various chemical transformations, which can interact with biological molecules and pathways. The trichloromethyl group can form reactive intermediates that bind to cellular components, leading to alterations in cellular processes. These interactions can result in the modulation of enzyme activity, disruption of cellular membranes, and induction of oxidative stress .
Comparación Con Compuestos Similares
Methyltrichlorosilane: Similar in having a trichloromethyl group, but differs in its silicon-based structure.
Trichloromethyl ketones: Share the trichloromethyl group but differ in their functional groups and reactivity.
Uniqueness: 2-(Trichloromethyl)-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts distinct chemical properties and reactivity compared to other trichloromethyl-containing compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Propiedades
Número CAS |
5660-66-2 |
|---|---|
Fórmula molecular |
C4H5Cl3O2 |
Peso molecular |
191.44 g/mol |
Nombre IUPAC |
2-(trichloromethyl)-1,3-dioxolane |
InChI |
InChI=1S/C4H5Cl3O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2 |
Clave InChI |
HNPXJOYUUGWILX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


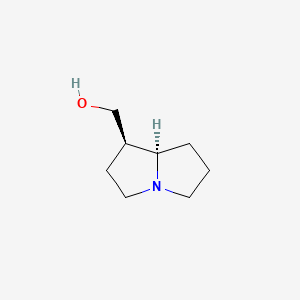
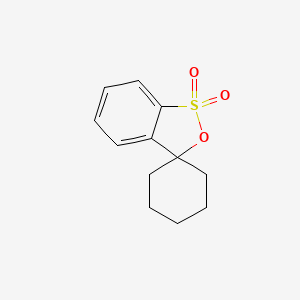
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
![Methyl 9-(3,4-dimethoxyphenyl)-6,7-dimethoxy-3-oxo-1,3,3a,4,9,9a-hexahydronaphtho[2,3-c]furan-5-sulfonate](/img/structure/B12790571.png)
![Methyl 4-[(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate](/img/structure/B12790577.png)

